Inositol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mental Health: Anxiety and Depression

Scientific Field: Psychiatry and Neurobiology

Summary: Inositol, a natural sugar-like compound found in plants and foods, plays a role in brain physiology. It is implicated in mood disorders, but its efficacy remains controversial.

Methods: Imaging and biomolecular studies have explored inositol levels in mood disorders.

Polycystic Ovary Syndrome (PCOS)

Scientific Field: Endocrinology and Reproductive Health

Summary: Inositol supplementation has been studied for PCOS management. It may improve insulin sensitivity, ovulation, and hormonal balance.

Methods: Clinical trials assessing inositol’s effects on PCOS symptoms.

Results: Positive outcomes include reduced insulin resistance and improved menstrual regularity.

Weight Management and Metabolic Health

Scientific Field: Nutrition and Metabolism

Summary: Inositol may aid weight loss by affecting insulin signaling and lipid metabolism.

Methods: Research on inositol’s impact on adipose tissue and energy balance.

Improved Sleep Quality

Scientific Field: Sleep Medicine

Summary: Inositol’s involvement in neurotransmitter pathways may influence sleep quality.

Methods: Investigations into inositol’s effects on sleep patterns.

Results: Limited data, but inositol supplementation could potentially enhance sleep.

Skin Health

Scientific Field: Dermatology

Summary: Inositol’s antioxidant properties may benefit skin health.

Methods: Studies examining inositol’s impact on skin conditions.

Results: Preliminary findings suggest potential benefits for skin aging and conditions like psoriasis.

Cancer Prevention and Treatment

Scientific Field: Oncology

Summary: Inositol’s role in cell signaling and growth pathways may have implications for cancer.

Methods: Preclinical and clinical investigations.

Results: Inositol’s potential as an adjuvant therapy or chemopreventive agent is being explored.

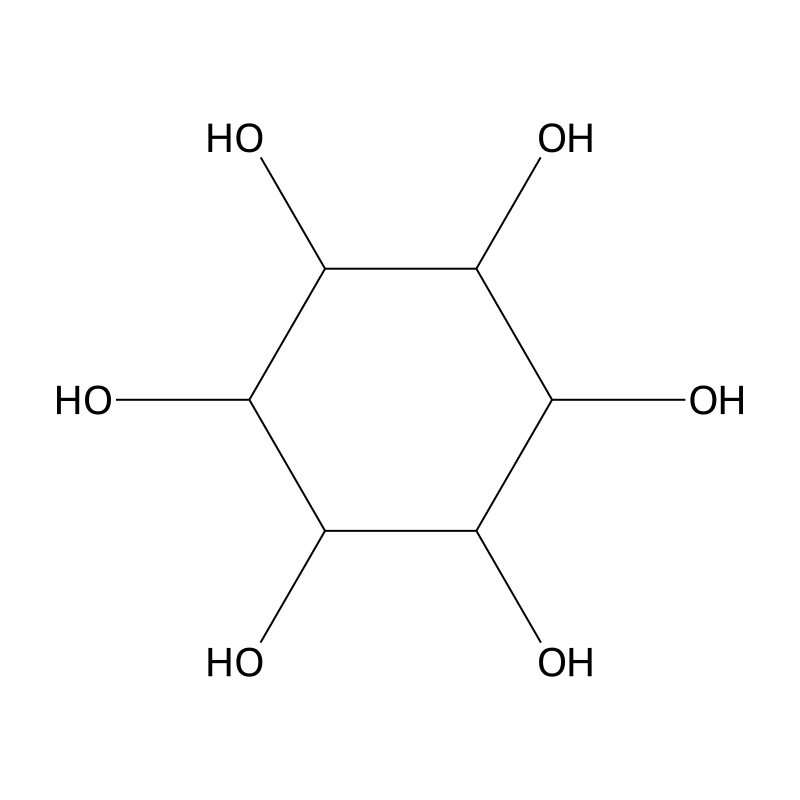

Inositol, specifically myo-inositol, is a naturally occurring polyol that plays a crucial role in various biological processes. It has the chemical formula and is classified as a cyclohexane-1,2,3,4,5,6-hexol. The structure consists of a six-membered carbon ring with hydroxyl groups (-OH) attached to each carbon atom. Myo-inositol is the most abundant stereoisomer among the nine known forms of inositol, which include d-chiro-inositol and others, each differing in the arrangement of hydroxyl groups around the ring .

Myo-inositol is notable for its role in cellular signaling pathways, particularly as a precursor to phosphatidylinositol and its derivatives, which function as secondary messengers in various physiological processes such as insulin signaling and neurotransmitter synthesis .

Inositol's mechanism of action is multifaceted and depends on the specific cellular context. Here are some key aspects:

- Insulin Signaling: Inositol plays a role in insulin sensitivity by influencing the insulin receptor and its downstream signaling cascade [].

- Neurotransmitter Function: Inositol can modulate the activity of neurotransmitters like serotonin and dopamine, potentially impacting mood and behavior [].

- Cellular Osmoregulation: Inositol helps maintain cell volume by regulating the movement of water across the cell membrane [].

Inositol is generally considered safe for consumption in recommended doses. However, high doses may cause some gastrointestinal side effects like diarrhea and nausea []. Inositol does not pose significant flammability or reactivity hazards.

Note:

- The information provided is based on current scientific research.

- For specific details on ongoing research or case studies, a more targeted web search using relevant keywords like "Inositol clinical trials" or "Inositol and PCOS" might be necessary.

- Biosynthesis: Myo-inositol is synthesized from glucose-6-phosphate via two enzymatic steps:

- Phosphorylation: Inositol can be phosphorylated to form various phosphoinositides, which are critical for intracellular signaling. For instance, phosphatidylinositol 4,5-bisphosphate can be hydrolyzed by phospholipase C to generate inositol trisphosphate and diacylglycerol, both of which act as secondary messengers .

- Dephosphorylation: Inositol phosphatases catalyze the removal of phosphate groups from inositol phosphates, modulating signaling pathways .

Myo-inositol plays several vital roles in biological systems:

- Cell Signaling: It is integral to signal transduction pathways that regulate insulin sensitivity and glucose metabolism.

- Neurotransmitter Function: Myo-inositol is involved in neurotransmitter synthesis and may influence mood regulation and cognitive function.

- Cell Growth and Development: It is essential for cell membrane integrity and function, impacting cellular growth and differentiation processes .

Additionally, myo-inositol has been studied for its potential therapeutic effects in conditions like polycystic ovary syndrome (PCOS) and metabolic disorders due to its role in insulin signaling .

Myo-inositol can be synthesized through various methods:

- Biochemical Synthesis: The predominant method involves the conversion of glucose-6-phosphate through enzymatic reactions in organisms such as plants and animals .

- Microbial Fermentation: Certain microorganisms can produce myo-inositol through fermentation processes that utilize carbohydrates as substrates .

- Chemical Synthesis: Laboratory synthesis methods have been developed but are less common compared to natural extraction methods from phytate sources like corn or rice bran .

Myo-inositol has a wide range of applications:

- Nutritional Supplement: Used as a dietary supplement for improving insulin sensitivity and managing conditions like PCOS.

- Pharmaceuticals: Investigated for its potential benefits in treating psychiatric disorders and metabolic syndromes.

- Agriculture: Utilized in plant growth regulators due to its role in cell signaling and development processes .

Research indicates that myo-inositol interacts with various biological molecules:

- Insulin Receptors: Enhances insulin receptor sensitivity, which may improve glucose uptake.

- Neurotransmitter Systems: Influences neurotransmitter release and receptor activity, potentially affecting mood and cognition.

- Phosphoinositide Pathways: Modulates pathways involving phosphoinositides that are crucial for cellular signaling mechanisms .

Several compounds share structural similarities with myo-inositol but differ in their functional roles:

| Compound | Structure Type | Key Features |

|---|---|---|

| d-chiro-inositol | Stereoisomer of Inositol | Plays a role in insulin signaling; less common than myo-inositol. |

| scyllo-inositol | Stereoisomer of Inositol | May have neuroprotective effects; less studied than myo-inositol. |

| muco-inositol | Stereoisomer of Inositol | Less prevalent; potential roles not fully understood. |

| allo-inositol | Stereoisomer of Inositol | Synthetic compound; not commonly found in nature. |

| neo-inositol | Stereoisomer of Inositol | Rarely studied; unique properties compared to others. |

Myo-inositol stands out due to its abundance and critical involvement in numerous biological processes, making it a focus of research for health applications compared to its less prevalent stereoisomers .

Endogenous Synthesis in Eukaryotes

Glucose-6-Phosphate to myo-Inositol-1-Phosphate Conversion

The conversion of glucose-6-phosphate to myo-inositol-1-phosphate represents the first and rate-limiting step in the biosynthesis of all inositol-containing compounds in eukaryotic cells [5]. This fundamental metabolic transformation involves a complex series of oxidation, intramolecular aldol cyclization, and reduction reactions that collectively convert the linear glucose derivative into the cyclic inositol structure [37].

The overall reaction mechanism consists of a tightly coupled oxidation and reduction process that requires nicotinamide adenine dinucleotide as a cofactor [8]. During this conversion, the enzyme catalyzes the cyclization of glucose-6-phosphate through an oxidation step that converts the aldehyde group of glucose-6-phosphate to a ketone, followed by an intramolecular aldol condensation that forms the six-membered ring structure characteristic of inositol [7]. The final reduction step regenerates the nicotinamide adenine dinucleotide cofactor while producing the final product, myo-inositol-1-phosphate [37].

Research has demonstrated that the hydrogen atoms at carbon-1 and carbon-3 of glucose-6-phosphate are fully retained during the conversion, while one hydrogen atom is lost from carbon-6, and the hydrogen at carbon-5 is retained to approximately 80-90% [7]. The reaction proceeds through an aldol condensation mechanism in which carbon-5 is oxidized by nicotinamide adenine dinucleotide in a tightly-bound ternary complex [7].

| Parameter | Value | Reference |

|---|---|---|

| pH Optimum | 7.0 | [42] |

| Cofactor Requirement | NAD+ | [42] |

| Hydrogen Retention at C-1 | 100% | [7] |

| Hydrogen Retention at C-3 | 100% | [7] |

| Hydrogen Retention at C-5 | 80-90% | [7] |

The enzyme exhibits strict specificity for glucose-6-phosphate as substrate and requires nicotinamide adenine dinucleotide as the exclusive cofactor, with nicotinamide adenine dinucleotide phosphate serving as a poor substitute [42]. The reaction is stimulated by ammonium chloride and magnesium chloride, while nicotinamide adenine dinucleotide reduced form acts as an inhibitor of the process [42].

Role of myo-Inositol-1-Phosphate Synthase and Phosphatases

myo-Inositol-1-phosphate synthase represents the pivotal biosynthetic enzyme in inositol metabolism and is the only enzyme known to catalyze the conversion of glucose-6-phosphate to inositol phosphate [8]. This enzyme is found in unicellular and multicellular eukaryotes and has been isolated as a soluble enzyme from various organisms [8]. The enzyme is relatively well-conserved throughout evolution and is probably homotetrameric in most cases, always requiring nicotinamide adenine dinucleotide as a cofactor [5].

The crystal structure of myo-Inositol-1-phosphate synthase reveals that the enzyme adopts a central seven-stranded mixed beta-sheet structure, with six beta-strands being parallel, surrounded by six alpha-helices [20]. This fold is reminiscent of the dinucleotide-binding Rossmann fold and shares structural homology with other pyrophosphorylases [20]. The enzyme shows the canonical motif G-X-G-T-(R/S)-X4-P-K characteristic of this enzyme family [20].

Structural studies have revealed that 58 amino acids are disordered in the unbound form of the enzyme in the vicinity of the active site [37]. However, substrate binding nucleates the folding of this domain in a striking example of induced fit, serving to completely encapsulate the substrate within the enzyme [37]. Three helices and a long beta-strand are formed during this process [37].

The second step in inositol biosynthesis involves the dephosphorylation of myo-inositol-1-phosphate by specific phosphatases to generate free myo-inositol [1]. Inositol monophosphatase catalyzes the hydrolysis of myo-inositol-1-phosphate to produce myo-inositol and inorganic phosphate [13]. This enzyme belongs to the family of hydrolases and exhibits broad substrate specificity, being able to act on various inositol phosphate isomers [35].

| Enzyme Property | Value | Reference |

|---|---|---|

| Molecular Weight (per subunit) | ~62 kDa | [6] |

| Quaternary Structure | Homotetramer | [6] |

| Cofactor | NAD+ | [5] |

| Km for Glucose-6-Phosphate | Variable | [20] |

| Optimal Temperature (A. fulgidus) | 90-95°C | [20] |

The enzyme structure is a dimer comprising 277 amino acid residues per subunit, with each dimer existing in 5 layers of alternating alpha-helices and beta-sheets [13]. Inositol monophosphatase has three hydrophilic hollow active sites, each of which bind water and magnesium molecules [13]. The catalytic mechanism involves a three-magnesium ion mechanism, where the enzyme is activated by magnesium ions coordinating in each active binding site [13].

In eukaryotic cells, the regulation of inositol biosynthesis is highly controlled through transcriptional mechanisms [34]. The expression of myo-Inositol-1-phosphate synthase is regulated by the availability of exogenous inositol, with enzyme expression being almost completely repressed when cells are supplemented with inositol [34]. The enzyme can be repressed approximately 50-fold when inositol is present in the growth medium at concentrations exceeding 50 micromolar [42].

Microbial Biosynthesis Mechanisms

Archaeal CDP-Inositol Pathways in Hyperthermophiles

Hyperthermophilic archaea have evolved specialized biosynthetic pathways for inositol-containing compounds that differ significantly from those found in mesophilic organisms [1]. These pathways are particularly important for the synthesis of di-myo-inositol-1,1'-phosphate, a novel osmolyte that serves as a compatible solute in response to osmotic stress and high temperature conditions [1].

The archaeal pathway for inositol lipid biosynthesis involves the synthesis of cytidine diphosphate-inositol as a key intermediate [15]. In Methanothermobacter thermautotrophicus, the biosynthesis of archaetidylinositol occurs through a novel pathway that uses cytidine diphosphate-archaeol and myo-inositol-1-phosphate as substrates [15]. This pathway differs from eukaryotic inositol phospholipid synthesis by using the phosphorylated form of inositol rather than free inositol [15].

The complete biosynthetic pathway involves four key enzymatic steps: first, the synthesis of myo-inositol-1-phosphate from glucose-6-phosphate by inositol-1-phosphate synthase; second, the partial conversion of inositol-1-phosphate to myo-inositol by inositol-1-phosphate phosphatase; third, the activation of inositol-1-phosphate with cytidine triphosphate to form cytidine diphosphate-inositol; and fourth, the condensation of cytidine diphosphate-inositol with myo-inositol to generate di-myo-inositol-1,1'-phosphate [1].

| Organism | Optimal Temperature | Activity (μmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|

| M. igneus | 85°C | 0.01 | [1] |

| A. fulgidus | 90-95°C | 62.9 | [20] |

| P. furiosus | 70°C | Higher than M. thermautotrophicus | [15] |

The enzyme cytidine triphosphate:inositol-1-phosphate cytidylyltransferase exhibits high specificity for both substrates, with apparent Km values of 0.9 millimolar for inositol-1-phosphate and 0.6 millimolar for cytidine triphosphate [20]. The enzyme shows strict specificity for cytidine triphosphate, as adenosine triphosphate, uridine triphosphate, and guanosine triphosphate cannot replace cytidine triphosphate in the synthesis reaction [2].

In Archaeoglobus fulgidus, three major compatible solutes are synthesized through related pathways: di-myo-inositol phosphate, diglycerol phosphate, and glycerol-phospho-inositol [2]. All these pathways share common features, including the use of cytidine triphosphate as the exclusive nucleoside triphosphate for polyol activation, the requirement for phosphorylated polyol acceptors, and the central role of cytidine diphosphate-polyol condensation reactions [2].

The temperature dependence of these enzymatic reactions provides insight into why di-myo-inositol-1,1'-phosphate accumulates only at elevated growth temperatures [1]. The synthesis of di-myo-inositol-1,1'-phosphate from cytidine diphosphate-inositol and myo-inositol exhibits a high activation energy of approximately 120 kilojoules per mole, compared to 60-70 kilojoules per mole for inositol-1-phosphate synthase [1]. This high activation energy requirement explains the temperature-dependent accumulation of this compatible solute in hyperthermophiles [1].

Inositol Pyrophosphate Synthesis in Trypanosoma cruzi

Trypanosoma cruzi, the causative agent of Chagas disease, possesses a complex inositol pyrophosphate biosynthetic pathway that generates highly phosphorylated inositol derivatives essential for parasite survival and virulence [21]. This pathway produces inositol hexakisphosphate, inositol heptakisphosphate, and inositol octakisphosphate through the sequential action of specific kinases [21].

The biosynthetic pathway involves three key enzymes: inositol polyphosphate multikinase, inositol 5-phosphate kinase, and inositol 6-phosphate kinase [22]. Inositol polyphosphate multikinase catalyzes the synthesis of inositol tetrakisphosphate and inositol pentakisphosphate using inositol trisphosphate as substrate [22]. Inositol pentakisphosphate gives rise to inositol hexakisphosphate through the catalytic action of inositol 5-phosphate kinase, while inositol 6-phosphate kinase catalyzes the formation of inositol heptakisphosphate from inositol hexakisphosphate [22].

| Life Cycle Stage | IP6 Detection | IP7 Detection | IP8 Detection | Reference |

|---|---|---|---|---|

| Epimastigotes | Detected | Detected | Detected | [21] |

| Trypomastigotes | Detected | Detected | Detected | [21] |

| Amastigotes | Detected | Detected | Detected | [21] |

Research has demonstrated that Trypanosoma cruzi inositol polyphosphate multikinase is dispensable in epimastigotes but critical for the virulence of infective stages [21]. The enzyme is important for polyphosphate synthesis and plays a crucial role in the parasite's ability to establish infection [21]. Inositol 5-phosphate kinase is essential for normal epimastigote growth, while inositol 6-phosphate kinase mutants display defects in epimastigote motility and growth [21].

The pathway utilizes endogenous inositol derived from glucose-6-phosphate rather than exogenous inositol uptake [22]. This is evidenced by the fact that highly phosphorylated inositol phosphates were not detected by tritiated inositol radiolabeling but were readily identified through liquid chromatography coupled to mass spectrometry analysis [22]. The synthesis relies on inositol 3-phosphate synthase to convert glucose-6-phosphate to inositol 3-phosphate, which serves as the precursor for subsequent phosphorylation reactions [22].

An alternative pathway involving inositol tetrakisphosphate 1-kinase has been identified that mediates phospholipase C-independent inositol polyphosphate synthesis [24]. This enzyme can phosphorylate inositol monophosphates and other intermediates in the cytosol, providing an additional route for highly phosphorylated inositol derivative synthesis [24]. The pathway can utilize both inositol 1-phosphate generated from inositol phosphoceramide and inositol 3-phosphate generated from glucose-6-phosphate [24].

The detection of inositol octakisphosphate in the absence of an ortholog of diphosphoinositol pentakisphosphate kinase in the Trypanosoma cruzi genome suggests alternative mechanisms for its production [22]. This unusual finding indicates that other inositol phosphate kinases may possess broader substrate specificity than previously recognized, or that novel enzymatic activities exist within this organism [22].

Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

63GQX5QW03

9O6Y5O4P9W

M94176HJ2F

R1Y9F3N15A

6R79WV4R10

1VS4X81277

4L6452S749

4661D3JP8D

587A93P465

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Most of the administered dose is excreted in urine.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

Wikipedia

1D-chiro-Inositol

Scyllo-Inositol

Neo-Inositol

Muco-Inositol

1L-chiro-Inositol

Epi-Inositol

Cis-Inositol

Allo-Inositol

Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

Use Classification

General Manufacturing Information

myo-Inositol: ACTIVE

Inositol: ACTIVE